Lipophilicity (LogP) and Membrane Partitioning Advantage
The target compound (CAS 656241-11-1) exhibits a computed LogP of 1.87, which is 0.48 units higher than the free diol analog 2-(1-phenylethyl)propane-1,3-diol (CAS 80691-80-1, LogP 1.39), 0.54 units higher than 2-phenyl-1,3-propanediol monoacetate (CAS 126986-28-5, LogP 1.33), 0.65 units higher than 2-benzyl-2-methyl-1,3-propanediol (CAS 2109-99-1, LogP 1.22), and 0.79 units higher than 2-methyl-2-phenyl-1,3-propanediol (CAS 24765-53-5, LogP 1.08) . Each 0.5-unit LogP increase typically corresponds to an approximately 3-fold increase in octanol-water partition coefficient, translating into measurably different membrane permeability and organic-phase extraction behavior [1].
| Evidence Dimension | LogP (octanol-water partition coefficient, predicted) |
|---|---|
| Target Compound Data | LogP = 1.87 (CAS 656241-11-1) |
| Comparator Or Baseline | LogP = 1.39 (CAS 80691-80-1); LogP = 1.33 (CAS 126986-28-5); LogP = 1.22 (CAS 2109-99-1); LogP = 1.08 (CAS 24765-53-5) |
| Quantified Difference | ΔLogP = +0.48 to +0.79 (corresponding to ~3–6× higher partition coefficient) |
| Conditions | Computed/predicted LogP values from chemical database entries (Chemsrc, Chem960, Pinpools); not experimentally measured in a single study |
Why This Matters
Higher LogP predicts improved passive membrane permeability, making this compound a more suitable candidate than simpler analogs for cell-based assays or prodrug strategies where intracellular target engagement is required.
- [1] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chemical Reviews, 1971, 71(6), 525–616. (Foundational reference establishing the ~3× per 0.5 LogP unit relationship.) View Source
